1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol
Description
1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 3 and an azetidine (four-membered saturated ring) bearing a hydroxyl group and a trifluoromethyl (-CF₃) group at position 3. This structure combines the aromaticity and basicity of pyridine with the conformational rigidity of azetidine, while the -CF₃ group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-(3-aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c10-9(11,12)8(16)4-15(5-8)7-6(13)2-1-3-14-7/h1-3,16H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJRJBGODQELTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)N)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, while providing an overview of relevant research findings and case studies.
Structural Characteristics
The compound is characterized by:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle.
- Pyridine Moiety : Substituted with an amino group at the 3-position.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
These features contribute to its distinctive chemical properties and potential interactions with biological targets.
Biological Activities
Research indicates that compounds containing both azetidine and pyridine structures exhibit various biological activities. Below are the key areas of activity for this compound:
Antimicrobial Activity
Studies show that similar compounds can exhibit significant antimicrobial properties. The presence of the amino group may enhance interactions with bacterial enzymes or receptors, potentially leading to inhibition of bacterial growth.
Antiviral Properties
Compounds with analogous structures have demonstrated antiviral effects, possibly through interference with viral replication processes. Investigations into the binding affinity of this compound to viral proteins are warranted to elucidate its mechanism of action.
Anticancer Effects
This compound has shown promise in inhibiting cancer cell proliferation. For instance, it may disrupt microtubule formation by interacting with tubulin, a critical protein for cell division. This property could be particularly beneficial in targeting various cancer types.
Case Studies and Experimental Data
Several studies have focused on the biological evaluation of similar compounds:
-
In Vitro Studies :
- Compounds similar to this compound demonstrated antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. The observed IC50 values ranged from 2 to 10 μM, indicating potent activity against these cells .
-
Mechanistic Insights :
- Interaction studies have indicated that the compound may bind to specific enzymes involved in disease pathways, influencing cellular signaling and metabolic processes. For example, its potential role as an HSP90 inhibitor suggests a mechanism involving modulation of protein folding and degradation pathways .
Comparative Analysis
To further understand the potential of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(4-Aminopyridin-2-yl)azetidin-3-ol | Structure | Contains an amino group on a different position of pyridine; used in similar applications. |
| Pyridine | Structure | A six-membered heterocycle; lacks azetidine structure; widely used in pharmaceuticals. |
| Aziridine | Structure | A three-membered heterocycle; higher ring strain compared to azetidine; less stable but reactive. |
Comparison with Similar Compounds
Positional Isomers: 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol
- Structural Difference: The amino group is located at position 5 of the pyridine ring instead of position 3.
- For example, a meta-amino group (position 3) may interact differently with enzyme active sites compared to a para-amino group (position 5).
- Molecular Weight : Identical (233.19 g/mol) to the target compound due to identical substituents .
Substituent Variation: 1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol
- Structural Difference: Replaces the aminopyridinyl group with a simpler 2-aminoethyl chain.
- Impact : The absence of the pyridine ring reduces aromatic interactions, while the ethyl chain introduces flexibility. This may decrease target specificity but improve solubility in polar solvents .
- Molecular Weight : Lower (~207 g/mol estimated) due to the smaller substituent.
Ring System Modifications: 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride
- Structural Difference : Cyclopropane replaces the azetidine ring, and the compound exists as a dihydrochloride salt.
- Impact : Cyclopropane’s rigidity and smaller ring size (three-membered) may enhance metabolic stability but reduce conformational adaptability. The dihydrochloride salt improves aqueous solubility compared to the free base form of the target compound .
- Molecular Weight : Higher (~335 g/mol estimated) due to the cyclopropane and hydrochloride groups.
Chain vs. Ring Systems: 3-(2-Aminopyridin-3-yl)propan-1-ol
- Structural Difference: A propanol chain replaces the azetidine ring.
- The hydroxyl group at the chain terminus enhances hydrophilicity compared to the azetidine’s hydroxyl .
- Molecular Weight : Lower (~168 g/mol) due to the absence of the azetidine and -CF₃ groups.
Functional Group Variation: 1-(3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3,3-dimethylazetidin-2-one
- Structural Difference : Azetidin-2-one (a ketone-containing azetidine) replaces the hydroxyl group, and a chloro-trifluoromethylpyridinyloxy group is added.
- Impact : The ketone introduces hydrogen-bond acceptor properties, while the chloro and pyridinyloxy groups increase steric bulk and electron-withdrawing effects. This may enhance binding to hydrophobic pockets but reduce solubility .
- Molecular Weight : Significantly higher (~450 g/mol estimated).
Comparative Data Table
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3-aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol generally involves:
- Construction of the azetidine ring, a four-membered nitrogen-containing heterocycle.
- Introduction of the trifluoromethyl group at the 3-position of the azetidine.
- Attachment of the 3-aminopyridin-2-yl substituent at the nitrogen of the azetidine ring.
- Hydroxylation at the 3-position to obtain the azetidin-3-ol functionality.
This multi-step synthesis often requires careful control of reaction conditions to maintain ring integrity and achieve regioselective substitution.
Azetidine Ring Formation
The azetidine ring is typically synthesized through cyclization reactions involving aminoalkyl precursors. According to patent WO2000063168A1, azetidines can be prepared via improved processes that enhance yield and scope, involving:
- Use of N-t-butyl or silyl-protected aminoazetidines as intermediates.
- Cyclization under mild conditions (e.g., 0°C to 25°C) with fluorinated carboxylic acid anhydrides such as trifluoroacetic anhydride to facilitate cleavage of protecting groups.
- Reaction conditions include stirring at ambient temperature and extraction steps to isolate the azetidine intermediate.
This method allows for the preparation of 3-amino-azetidines, which serve as key intermediates for further functionalization.
Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent is introduced using trifluoromethylation reagents, which may include:
- Electrophilic trifluoromethylation agents.
- Nucleophilic trifluoromethyl sources such as trifluoromethyltrimethylsilane (TMSCF3).
- Radical trifluoromethylation under controlled conditions.
The trifluoromethyl group is typically introduced at the 3-position of the azetidine ring, often prior to or concurrent with ring closure, to ensure proper placement and stability.
Attachment of the 3-Aminopyridin-2-yl Group
The pyridinyl substituent is introduced by nucleophilic substitution or coupling reactions involving:
- 3-Aminopyridin-2-yl precursors or derivatives.
- Azetidine intermediates bearing a suitable leaving group on the nitrogen.
- Catalytic or stoichiometric coupling conditions to form the N-substituted azetidine.
This step requires regioselective control to ensure substitution at the azetidine nitrogen without affecting other functional groups.
Hydroxylation to Form Azetidin-3-ol
Hydroxylation at the 3-position to yield the azetidin-3-ol moiety can be achieved by:
- Direct oxidation of the azetidine ring.
- Use of hydroxylation reagents compatible with the trifluoromethyl group.
- Mild reaction conditions to prevent ring opening or decomposition.
The hydroxyl group contributes to the unique chemical properties of the compound, including solubility and reactivity.
Purification and Characterization
After synthesis, the compound is purified using:
- Extraction and washing steps (e.g., with ether, sodium bicarbonate solutions).
- Drying over anhydrous salts such as magnesium sulfate or sodium sulfate.
- Evaporation under reduced pressure to isolate the product as a crystalline solid.
Characterization typically involves NMR spectroscopy, mass spectrometry, and chromatographic techniques to confirm structure and purity.
Preparation Data and Stock Solution Formulation
For research and application, stock solutions of this compound are prepared at various molarities. An example table for stock solution preparation is as follows:
| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 | 4.2883 | 0.8577 | 0.4288 |
| 5 | 21.4417 | 4.2883 | 2.1442 |
| 10 | 42.8835 | 8.5767 | 4.2883 |
Preparation of in vivo formulations involves dissolving the compound in DMSO followed by sequential addition of co-solvents such as PEG300, Tween 80, water, or corn oil, ensuring clarity at each step.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The improved azetidine synthesis process enhances yield and scope, facilitating drug development.
- Trifluoromethylation is a critical step that influences the compound's chemical and biological properties.
- The compound’s synthesis requires careful temperature and reagent control to avoid side reactions.
- Stock solutions and formulations are designed to maintain compound stability for experimental use.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol, and how can reaction conditions be optimized?
- The synthesis of azetidin-3-ol derivatives typically involves cyclization reactions or modifications of preformed azetidine rings. For example, bromomethyl intermediates (e.g., 3-(trifluoromethyl)benzyl bromide) can be used to introduce trifluoromethyl groups under acidic conditions . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalysts (e.g., palladium for coupling reactions). Purity can be monitored via HPLC, with yields improved by stepwise purification .
Q. How is the structural integrity of this compound validated in synthetic batches?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the azetidine ring, pyridine substitution, and trifluoromethyl group placement. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry . For salts (e.g., dihydrochloride forms), elemental analysis ensures correct stoichiometry .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Antiproliferative activity can be assessed using the US-NCI protocol, with MCF-7 (breast cancer) or similar cell lines. Cytotoxicity is measured via MTT assays, comparing IC₅₀ values against reference drugs like doxorubicin . For neurological applications, neurite outgrowth assays in neuronal cell cultures are recommended .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding affinity in target proteins?
- Density Functional Theory (DFT) studies reveal that the electron-withdrawing trifluoromethyl group enhances electrophilicity, stabilizing interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. Computational docking (using AutoDock Vina) paired with molecular dynamics simulations predicts binding modes to targets like kinases or GPCRs .
Q. What strategies mitigate solubility challenges during formulation of azetidin-3-ol derivatives?
- Co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride) improve aqueous solubility. Solid dispersions with mannitol or sorbitol enhance oral bioavailability, as demonstrated in neuroprotective formulations . Lyophilization is preferred for lab-scale stability, with excipient compatibility tested via accelerated stability studies (40°C/75% RH) .
Q. How can derivatization of the 3-aminopyridin-2-yl moiety expand the compound’s pharmacological profile?
- Introducing substituents (e.g., fluoro, chloro, or morpholinyl groups) at the pyridine ring modulates lipophilicity and target selectivity. For example, fluorination at the 6-position (as in 6-fluoro-2-(trifluoromethyl)pyridin-3-yl derivatives) enhances blood-brain barrier penetration . Urea or carbamate linkages at the amino group can improve protease resistance .
Q. What analytical techniques resolve contradictions in reported cytotoxicity data across studies?
- Cross-validation using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3) clarifies mechanism-specific effects. Batch-to-batch variability is minimized by standardizing cell passage numbers and serum-free incubation conditions. Meta-analyses of IC₅₀ values (e.g., in NCI-60 panels) identify cell-line-specific sensitivities .
Methodological Considerations
Q. What protocols ensure safe handling and storage of this compound?
- Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the azetidine ring. Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .
Q. How can computational models predict metabolic pathways and toxicity risks?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
